Dual 13C2/d3 Labeling Eliminates Isotopic Interference and Enables +5 Da Mass Differentiation vs. Single-Isotope Alternatives
Acetazolamide-13C2,d3 provides a +5 Da mass shift relative to unlabeled acetazolamide (m/z 222), compared to the +3 Da shift of Acetazolamide-d3. Regulatory guidance and best practices recommend ≥3 heavy atom incorporation to ensure the IS peak lies outside the natural isotopic envelope of the native analyte, preventing IS response overestimation from M+2/M+3 isotopologue contributions. The +5 Da shift of Acetazolamide-13C2,d3 meets and exceeds this threshold, whereas d3-only analogs may exhibit partial isotopic overlap at high analyte concentrations (>10 μg/mL) [1] [2].
| Evidence Dimension | Mass shift from unlabeled acetazolamide (Da) |
|---|---|
| Target Compound Data | +5 Da (two 13C atoms + three 2H atoms) |
| Comparator Or Baseline | Acetazolamide-d3: +3 Da (three 2H atoms only) |
| Quantified Difference | +2 Da additional mass separation |
| Conditions | Mass spectrometric differentiation by m/z; native acetazolamide MW 222 |
Why This Matters
Greater mass separation eliminates isotopic cross-talk, ensuring IS response fidelity across the full calibration range and compliance with FDA/ICH bioanalytical guidelines.
- [1] UNC Chemistry Mass Spectrometry Core Laboratory. LC-MS/MS Quantitative Assays Guidelines. View Source
- [2] Jian W, Edom RW, Xu Y, et al. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies. Anal Chem. 2012;84(11):4951-4957. View Source
